

Spectroscopic Characterization of 4-Piperazin-1-ylbenzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	4-Piperazin-1-ylbenzenesulfonamide
Cat. No.:	B187734

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of **4-Piperazin-1-ylbenzenesulfonamide**, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of complete experimental spectral data in peer-reviewed literature, this guide combines known physical properties with predicted spectroscopic data based on the analysis of its constituent functional groups—a substituted benzene ring, a sulfonamide group, and a piperazine ring. Detailed experimental protocols for acquiring ^1H NMR, ^{13}C NMR, FT-IR, Mass Spectrometry, and UV-Vis spectra are provided to facilitate further research and verification. This document is intended to serve as a valuable resource for researchers involved in the synthesis, identification, and application of this and related compounds.

Introduction

4-Piperazin-1-ylbenzenesulfonamide ($\text{C}_{10}\text{H}_{15}\text{N}_3\text{O}_2\text{S}$) is a chemical compound that incorporates both a sulfonamide and a piperazine moiety. Sulfonamides are a well-established class of compounds with a broad range of biological activities, including antibacterial and diuretic properties. The piperazine ring is a common scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties and to interact with various biological targets. The combination of these two pharmacophores in **4-Piperazin-1-ylbenzenesulfonamide** suggests

its potential for diverse pharmacological applications. Accurate and thorough spectroscopic characterization is the cornerstone of chemical synthesis and drug discovery, ensuring the identity, purity, and structural integrity of the compound.

Physicochemical Properties

A summary of the key physicochemical properties of **4-Piperazin-1-ylbenzenesulfonamide** is presented in Table 1.

Property	Value	Reference(s)
Molecular Formula	C ₁₀ H ₁₅ N ₃ O ₂ S	[1]
Molecular Weight	241.31 g/mol	[1]
Melting Point	210-211 °C	
Appearance	Solid	
CAS Number	170856-87-8	[2]

Spectroscopic Data (Predicted)

The following sections detail the predicted spectroscopic data for **4-Piperazin-1-ylbenzenesulfonamide**. These predictions are based on the known spectral characteristics of analogous structures containing benzenesulfonamide and piperazine moieties.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H NMR spectrum of **4-Piperazin-1-ylbenzenesulfonamide** would exhibit distinct signals corresponding to the protons of the benzenesulfonyl and piperazinyl groups. The chemical shifts are influenced by the electron-withdrawing nature of the sulfonamide group and the electron-donating nature of the piperazine nitrogen attached to the aromatic ring.

Table 2: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.65	d	2H	Ar-H (ortho to -SO ₂ NH ₂)
~6.95	d	2H	Ar-H (ortho to piperazine)
~7.20	s (broad)	2H	-SO ₂ NH ₂
~3.20	t	4H	-N(CH ₂) ₂ - (piperazine, adjacent to phenyl)
~2.90	t	4H	-N(CH ₂) ₂ - (piperazine, distal to phenyl)
~2.50	s (broad)	1H	-NH- (piperazine)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The predicted chemical shifts for **4-Piperazin-1-ylbenzenesulfonamide** are summarized in Table 3.

Table 3: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

Chemical Shift (δ , ppm)	Assignment
~152.0	Ar-C (ipso, attached to piperazine)
~140.0	Ar-C (ipso, attached to -SO ₂ NH ₂)
~128.0	Ar-C (ortho to -SO ₂ NH ₂)
~115.0	Ar-C (ortho to piperazine)
~48.0	-N(CH ₂) ₂ - (piperazine, adjacent to phenyl)
~45.0	-N(CH ₂) ₂ - (piperazine, distal to phenyl)

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is useful for identifying the key functional groups present in the molecule. The predicted characteristic absorption bands for **4-Piperazin-1-ylbenzenesulfonamide** are listed in Table 4.

Table 4: Predicted FT-IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Medium, Broad	N-H stretching (sulfonamide and piperazine)
3100-3000	Medium	Aromatic C-H stretching
2950-2800	Medium	Aliphatic C-H stretching (piperazine)
1600-1450	Medium-Strong	Aromatic C=C stretching
1350-1300	Strong	Asymmetric SO ₂ stretching (sulfonamide)
1170-1150	Strong	Symmetric SO ₂ stretching (sulfonamide)
~1100	Medium	C-N stretching
~900	Medium	S-N stretching

Mass Spectrometry (MS)

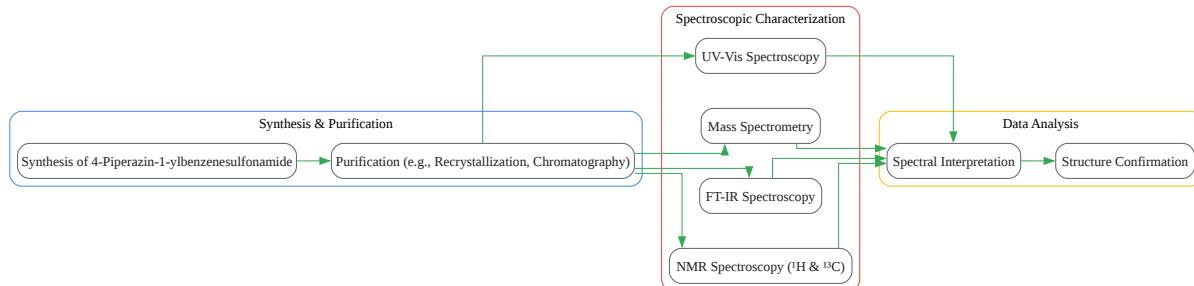
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For **4-Piperazin-1-ylbenzenesulfonamide**, electrospray ionization (ESI) in positive mode is expected to show a prominent protonated molecular ion [M+H]⁺.

Table 5: Predicted Mass Spectrometry Data (ESI+)

m/z	Ion
242.0961	[M+H] ⁺
Predicted Fragments	Loss of SO ₂ , piperazine ring fragmentation

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum is expected to show absorption bands characteristic of the substituted benzene ring.


Table 6: Predicted UV-Vis Absorption Maxima (in Methanol)

λ_{max} (nm)	Molar Absorptivity (ϵ)	Transition
~220	High	$\pi \rightarrow \pi$
~270	Medium	$\pi \rightarrow \pi$

Experimental Protocols

The following are detailed protocols for the spectroscopic characterization of **4-Piperazin-1-ylbenzenesulfonamide**. These are generalized procedures and may require optimization based on the specific instrumentation available.

General Workflow

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and spectroscopic characterization of **4-Piperazin-1-ylbenzenesulfonamide**.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.
- Instrument Setup:
 - Use a standard 5 mm NMR tube.
 - Tune and shim the spectrometer according to standard procedures to optimize magnetic field homogeneity.
 - Set the appropriate acquisition parameters for both ^1H and ^{13}C NMR.

- ^1H NMR Acquisition:
 - Acquire the spectrum using a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
 - Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
 - Process the data by applying Fourier transformation, phase correction, and baseline correction.
 - Integrate the signals and determine the chemical shifts relative to the residual solvent peak (DMSO at \sim 2.50 ppm).
- ^{13}C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - A larger number of scans will be required compared to ^1H NMR (typically several hundred to thousands) due to the lower natural abundance of ^{13}C .
 - Set the spectral width to cover the expected range (e.g., 0-160 ppm).
 - Process the data similarly to the ^1H NMR spectrum. Reference the chemical shifts to the solvent peak (DMSO-d₆ at \sim 39.52 ppm).

FT-IR Spectroscopy Protocol

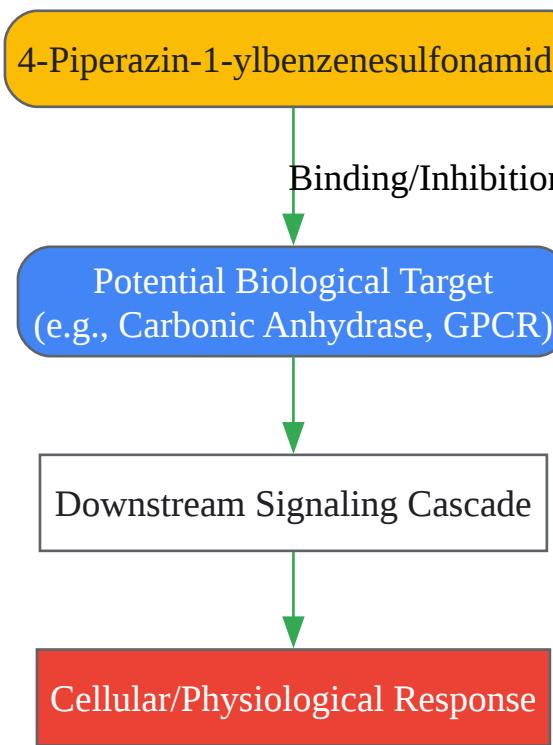
- Sample Preparation (KBr Pellet Method):
 - Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[3]
 - Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.[3]
- Instrument Setup:

- Record a background spectrum of the empty sample compartment to subtract atmospheric CO₂ and H₂O absorptions.
- Spectrum Acquisition:
 - Place the KBr pellet in the sample holder of the FT-IR spectrometer.
 - Acquire the spectrum over the desired range (e.g., 4000-400 cm⁻¹) with a resolution of 4 cm⁻¹.
 - Co-add a sufficient number of scans (e.g., 16-32) to improve the signal-to-noise ratio.
- Data Analysis:
 - Identify and label the characteristic absorption peaks.

Mass Spectrometry Protocol (ESI)

- Sample Preparation:
 - Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
 - Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL.
- Instrument Setup:
 - Use an electrospray ionization (ESI) source in positive ion mode.
 - Optimize the source parameters, including capillary voltage, nebulizer gas pressure, and drying gas flow rate and temperature, to maximize the signal of the protonated molecular ion.
- Spectrum Acquisition:
 - Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography system.
 - Acquire the mass spectrum over a suitable m/z range (e.g., 100-500).

- Fragmentation Analysis (MS/MS):
 - Select the protonated molecular ion ($[M+H]^+$) as the precursor ion.
 - Perform collision-induced dissociation (CID) by applying a suitable collision energy to induce fragmentation.
 - Acquire the product ion spectrum to identify the characteristic fragment ions.


UV-Vis Spectroscopy Protocol

- Sample Preparation:
 - Prepare a stock solution of the compound in a UV-grade solvent (e.g., methanol or ethanol) of a known concentration (e.g., 1 mg/mL).
 - Prepare a series of dilutions from the stock solution to determine the optimal concentration for absorbance measurements (typically absorbance values should be between 0.1 and 1.0).
- Instrument Setup:
 - Use a matched pair of quartz cuvettes (1 cm path length).
 - Fill one cuvette with the pure solvent to be used as a blank.
- Spectrum Acquisition:
 - Record a baseline spectrum with the blank cuvette.
 - Record the UV-Vis spectrum of the sample solution over the desired wavelength range (e.g., 200-400 nm).
- Data Analysis:
 - Identify the wavelength(s) of maximum absorbance (λ_{max}).
 - If the concentration is known, the molar absorptivity (ϵ) can be calculated using the Beer-Lambert law ($A = \epsilon cl$).

Biological Activity and Potential Signaling Pathways

Derivatives of benzenesulfonamide are known to exhibit a wide range of biological activities. For instance, some act as inhibitors of carbonic anhydrase, an enzyme involved in various physiological processes. Piperazine derivatives are also prevalent in centrally acting drugs, targeting various receptors and transporters in the nervous system.

Given the structural motifs present in **4-Piperazin-1-ylbenzenesulfonamide**, it is plausible that this compound could interact with biological targets such as carbonic anhydrases or specific neurotransmitter receptors. However, without specific experimental data, any proposed signaling pathway would be speculative. Further biological screening is required to elucidate its mechanism of action.

[Click to download full resolution via product page](#)

Caption: A speculative logical relationship for the potential biological action of **4-Piperazin-1-ylbenzenesulfonamide**.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characteristics of **4-Piperazin-1-ylbenzenesulfonamide**. While complete experimental data is not yet widely available, the predicted spectral data and detailed experimental protocols presented herein offer a solid starting point for researchers. The unique combination of the sulfonamide and piperazine moieties makes this compound an interesting candidate for further investigation in drug discovery and development. The provided methodologies will aid in the unambiguous identification and characterization of this and structurally related molecules, which is a critical step in advancing our understanding of their chemical and biological properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-(Piperazin-1-yl)benzene-1-sulfonamide | C10H15N3O2S | CID 901897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 170856-87-8|4-(Piperazin-1-yl)benzenesulfonamide|BLD Pharm [bldpharm.com]
- 3. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Spectroscopic Characterization of 4-Piperazin-1-ylbenzenesulfonamide: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b187734#spectroscopic-characterization-of-4-piperazin-1-ylbenzenesulfonamide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com